molecular formula C21H22F2N4O2 B2631311 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887465-88-5

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2631311
CAS No.: 887465-88-5
M. Wt: 400.43
InChI Key: QMOZKMUZJNPQCQ-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with fluorophenyl and oxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with nucleophiles.

    Attachment of the Oxopyrrolidinyl Group: The oxopyrrolidinyl group is often introduced through a condensation reaction involving a ketone and an amine, forming the pyrrolidinone ring.

    Final Coupling: The final step involves coupling the fluorophenyl-substituted piperazine with the oxopyrrolidinyl intermediate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the oxopyrrolidinyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the oxopyrrolidinyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological systems.

Medicine

Medicinally, 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding. The piperazine ring provides a scaffold that can interact with various biological targets, while the oxopyrrolidinyl group may participate in specific binding interactions or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine: Lacks the oxopyrrolidinyl group, making it less complex and potentially less specific in its interactions.

    N-(3-fluorophenyl)piperazine-1-carboxamide: Similar but lacks the second fluorophenyl group, which may reduce its binding affinity and specificity.

    1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl derivatives: These compounds share the oxopyrrolidinyl group but differ in the piperazine substitution, affecting their overall activity and applications.

Uniqueness

The uniqueness of 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The dual fluorophenyl groups enhance its binding interactions, while the piperazine and oxopyrrolidinyl moieties provide a versatile framework for various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c22-15-4-3-5-17(12-15)27-14-16(13-20(27)28)24-21(29)26-10-8-25(9-11-26)19-7-2-1-6-18(19)23/h1-7,12,16H,8-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZKMUZJNPQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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